molecular formula C10H12N2O B15274258 5-Amino-2-propoxybenzonitrile

5-Amino-2-propoxybenzonitrile

Cat. No.: B15274258
M. Wt: 176.21 g/mol
InChI Key: GDTSYYUCGPJNOR-UHFFFAOYSA-N
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Description

5-Amino-2-propoxybenzonitrile: is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is characterized by the presence of an amino group (-NH2) at the 5th position, a propoxy group (-OCH2CH2CH3) at the 2nd position, and a nitrile group (-CN) attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-propoxybenzonitrile typically involves the following steps:

    Reduction: The reduction of the nitro group to an amino group (-NH2).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-propoxybenzonitrile can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in substitution reactions, where the propoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-2-propoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-2-propoxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino group and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

    5-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group (-OCH3) instead of a propoxy group.

    5-Amino-2-ethoxybenzonitrile: Similar structure but with an ethoxy group (-OCH2CH3) instead of a propoxy group.

Uniqueness: 5-Amino-2-propoxybenzonitrile is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-amino-2-propoxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-2-5-13-10-4-3-9(12)6-8(10)7-11/h3-4,6H,2,5,12H2,1H3

InChI Key

GDTSYYUCGPJNOR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)C#N

Origin of Product

United States

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